molecular formula C14H19BrO2 B14193725 (2S)-1-(4-Bromophenyl)propan-2-yl pentanoate CAS No. 918441-55-1

(2S)-1-(4-Bromophenyl)propan-2-yl pentanoate

Cat. No.: B14193725
CAS No.: 918441-55-1
M. Wt: 299.20 g/mol
InChI Key: MAWAAMCHNNFLQE-NSHDSACASA-N
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Description

(2S)-1-(4-Bromophenyl)propan-2-yl pentanoate is an organic compound characterized by the presence of a bromophenyl group attached to a propan-2-yl chain, which is further esterified with pentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(4-Bromophenyl)propan-2-yl pentanoate typically involves the esterification of (2S)-1-(4-Bromophenyl)propan-2-ol with pentanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(4-Bromophenyl)propan-2-yl pentanoate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted bromophenyl derivatives.

Scientific Research Applications

(2S)-1-(4-Bromophenyl)propan-2-yl pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(4-Bromophenyl)propan-2-yl pentanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate various biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-(4-Bromophenyl)propan-2-yl pentanoate is unique due to its specific structural features, such as the combination of a bromophenyl group with a propan-2-yl chain esterified with pentanoic acid. This unique structure imparts distinct chemical and biological properties, differentiating it from other bromophenyl derivatives.

Properties

CAS No.

918441-55-1

Molecular Formula

C14H19BrO2

Molecular Weight

299.20 g/mol

IUPAC Name

[(2S)-1-(4-bromophenyl)propan-2-yl] pentanoate

InChI

InChI=1S/C14H19BrO2/c1-3-4-5-14(16)17-11(2)10-12-6-8-13(15)9-7-12/h6-9,11H,3-5,10H2,1-2H3/t11-/m0/s1

InChI Key

MAWAAMCHNNFLQE-NSHDSACASA-N

Isomeric SMILES

CCCCC(=O)O[C@@H](C)CC1=CC=C(C=C1)Br

Canonical SMILES

CCCCC(=O)OC(C)CC1=CC=C(C=C1)Br

Origin of Product

United States

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